molecular formula C17H17N5O2 B7429118 N-[3-[3-(2-methyloxolan-2-yl)-1,2,4-oxadiazol-5-yl]phenyl]pyrimidin-2-amine

N-[3-[3-(2-methyloxolan-2-yl)-1,2,4-oxadiazol-5-yl]phenyl]pyrimidin-2-amine

Cat. No. B7429118
M. Wt: 323.35 g/mol
InChI Key: RTTZYRIXASDDKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-[3-(2-methyloxolan-2-yl)-1,2,4-oxadiazol-5-yl]phenyl]pyrimidin-2-amine, also known as compound X, is a novel chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

Compound X exerts its effects by binding to the active site of CDKs and GSK3, thereby inhibiting their activity. This leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells. Additionally, it has been shown to enhance neurogenesis and improve cognitive function in animal models of neurodegenerative diseases.
Biochemical and Physiological Effects
Compound X has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells, promote neurogenesis, and improve cognitive function. Additionally, it has been shown to have anti-inflammatory effects and reduce oxidative stress.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[3-[3-(2-methyloxolan-2-yl)-1,2,4-oxadiazol-5-yl]phenyl]pyrimidin-2-amine X is its potent inhibitory effects on CDKs and GSK3, which are important targets for drug discovery in cancer and neurodegenerative diseases. However, one of the limitations of using N-[3-[3-(2-methyloxolan-2-yl)-1,2,4-oxadiazol-5-yl]phenyl]pyrimidin-2-amine X in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on N-[3-[3-(2-methyloxolan-2-yl)-1,2,4-oxadiazol-5-yl]phenyl]pyrimidin-2-amine X. One area of interest is the development of more efficient synthesis methods to improve yield and purity. Additionally, further studies are needed to investigate the potential applications of N-[3-[3-(2-methyloxolan-2-yl)-1,2,4-oxadiazol-5-yl]phenyl]pyrimidin-2-amine X in other diseases such as diabetes and cardiovascular diseases. Finally, the development of more water-soluble derivatives of N-[3-[3-(2-methyloxolan-2-yl)-1,2,4-oxadiazol-5-yl]phenyl]pyrimidin-2-amine X could improve its potential for in vivo applications.
Conclusion
In conclusion, N-[3-[3-(2-methyloxolan-2-yl)-1,2,4-oxadiazol-5-yl]phenyl]pyrimidin-2-amine X is a novel chemical N-[3-[3-(2-methyloxolan-2-yl)-1,2,4-oxadiazol-5-yl]phenyl]pyrimidin-2-amine with potential applications in various fields such as medicinal chemistry, pharmacology, and drug discovery. Its potent inhibitory effects on CDKs and GSK3 make it an attractive target for the development of new therapies for cancer and neurodegenerative diseases. Further research is needed to explore its potential applications in other diseases and to develop more efficient synthesis methods and water-soluble derivatives.

Synthesis Methods

Compound X can be synthesized through a multistep process involving the reaction of various chemicals such as 2-aminopyrimidine, 2-bromo-5-nitrophenyl, and 2-methyloxalan-2-ylamine. The final product is obtained through purification and isolation techniques such as column chromatography and recrystallization.

Scientific Research Applications

Compound X has been extensively studied for its potential applications in various fields such as medicinal chemistry, pharmacology, and drug discovery. It has been shown to exhibit potent inhibitory effects on specific enzymes such as cyclin-dependent kinases (CDKs) and glycogen synthase kinase 3 (GSK3), which are involved in cancer and neurodegenerative diseases.

properties

IUPAC Name

N-[3-[3-(2-methyloxolan-2-yl)-1,2,4-oxadiazol-5-yl]phenyl]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O2/c1-17(7-3-10-23-17)15-21-14(24-22-15)12-5-2-6-13(11-12)20-16-18-8-4-9-19-16/h2,4-6,8-9,11H,3,7,10H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTTZYRIXASDDKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCO1)C2=NOC(=N2)C3=CC(=CC=C3)NC4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.